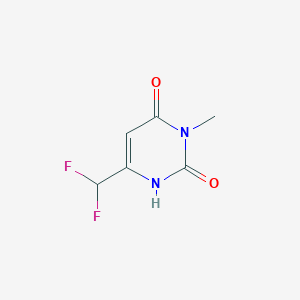

6-(Difluorométhyl)-3-méthyl-1,2,3,4-tétrahydropyrimidine-2,4-dione

Vue d'ensemble

Description

The compound “6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as difluoromethylated compounds . These compounds contain a difluoromethyl group, which consists of a carbon atom bound to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of a compound can be influenced by the biological environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Applications De Recherche Scientifique

Difluorométhylation en fin de synthèse

Difluorométhylation en fin de synthèse : fait référence à l'introduction de groupes difluorométhyles dans les dernières étapes des protocoles de synthèse. Ce processus est crucial pour modifier les propriétés physiques des composés organiques, notamment la solubilité, la stabilité métabolique et la lipophilie, qui sont importantes dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux . Le composé en question peut servir de réactif pour la difluorométhylation en fin de synthèse, permettant d'accéder à des molécules d'intérêt pharmaceutique.

Réactions photocatalytiques

Le composé peut être utilisé dans des réactions photocatalytiques impliquant des composés aromatiques et des liaisons multiples C–C aliphatiques. Ces réactions sont réalisées dans des conditions douces et respectueuses de l'environnement, ce qui les rend attractives pour les pratiques de chimie durable . L'introduction du groupe difluorométhyle par photocatalyse peut améliorer les propriétés physiques des molécules résultantes.

Développement de bioisostères

En chimie médicinale, le groupe CF2H est considéré comme un bioisostère des groupes alcool, thiol ou amine en raison de sa taille et de sa polarité similaires. Cela fait du composé un outil précieux pour le développement de nouveaux médicaments, herbicides et fongicides, où il peut remplacer d'autres groupes fonctionnels sans altérer significativement la bioactivité de la molécule .

Donneur de liaison hydrogène

La liaison C–H fortement polarisée de CF2H en fait un donneur compétent de liaison hydrogène. Cette propriété est unique parmi les motifs polyfluorés et est exploitée dans la conception de molécules qui nécessitent des capacités de liaison hydrogène spécifiques, comme dans les inhibiteurs d'enzymes ou les ligands de récepteurs .

Fluoroalkylation de composés organiques

Le composé peut être utilisé pour s'attaquer à « l'effet négatif du fluor » dans les réactions de fluoroalkylation. En modulant les conditions de réaction, les chercheurs peuvent surmonter les défis liés à l'instabilité thermique des carbanions fluorés et à leur nucléophilie intrinsèque, conduisant à une fluoroalkylation réussie de divers substrats organiques .

Synthèse stéréosélective

Bien que les cas de difluorométhylation stéréosélective soient limités, le composé offre un potentiel en tant que réactif dans le développement de méthodes pour la synthèse stéréosélective. Ceci est particulièrement pertinent dans la création de molécules avec des centres chiraux, qui sont importants dans le développement de produits pharmaceutiques énantiomériquement purs .

Modification des protéines

Une application passionnante est l'installation précise et sélective de site de CF2H sur de grandes biomolécules telles que les protéines. Cela permet la modification des protéines avec une perturbation minimale de leur structure et de leur fonction natives, ce qui est précieux en ingénierie des protéines et en conception de médicaments .

Science des matériaux

En science des matériaux, l'introduction de groupes difluorométhyles peut avoir un impact significatif sur les propriétés des matériaux, telles que l'augmentation de la résistance aux solvants et l'amélioration de la stabilité thermique. Le composé peut être un ingrédient clé dans la synthèse de nouveaux matériaux avec des caractéristiques de performance améliorées .

Mécanisme D'action

Target of Action

The primary target of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the biosynthesis of polyamines, leading to changes in cell differentiation and proliferation .

Biochemical Pathways

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that the difluoromethyl group (cf2h) has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination positions it as an increasingly valuable tool within drug-discovery . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione leads to a disruption in the biosynthesis of polyamines . This can result in changes in cell differentiation and proliferation, potentially affecting the growth of tumor cells where ornithine decarboxylase is highly upregulated .

Avantages Et Limitations Des Expériences En Laboratoire

The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively straightforward and can be accomplished in a relatively short amount of time. In addition, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively expensive compound, which can limit its use in some experiments.

Orientations Futures

There are a number of potential future directions for the study of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into the synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of new therapeutic agents.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction with dihydropyrimidine dehydrogenase suggests that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates .

Cellular Effects

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis. Additionally, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with dihydropyrimidine dehydrogenase involves binding to the enzyme’s active site, potentially leading to competitive inhibition. This binding interaction can result in changes in enzyme activity, which in turn affects downstream metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form over time, potentially leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolism of pyrimidine bases. This interaction can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. The localization to these compartments allows 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to interact with relevant biomolecules and participate in localized biochemical processes .

Propriétés

IUPAC Name |

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGTUFOYKCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

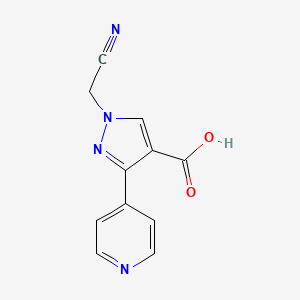

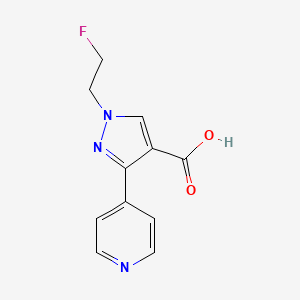

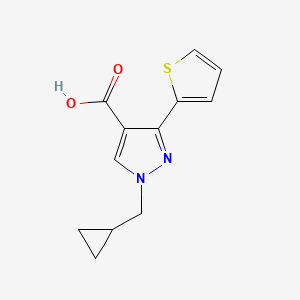

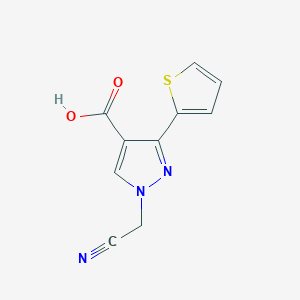

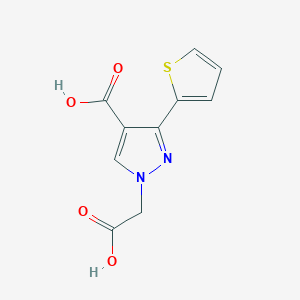

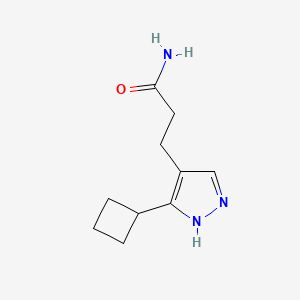

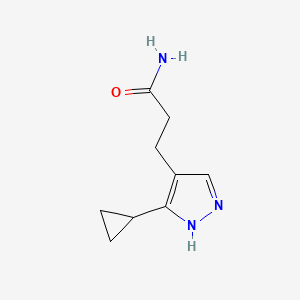

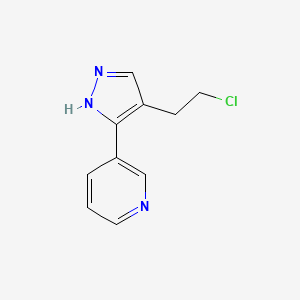

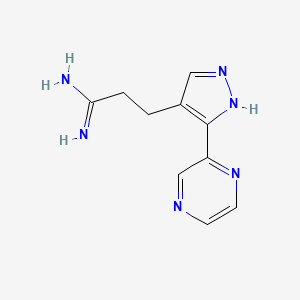

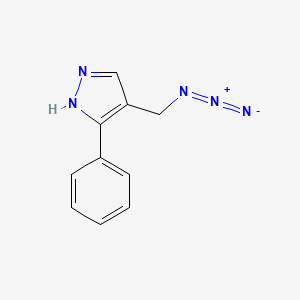

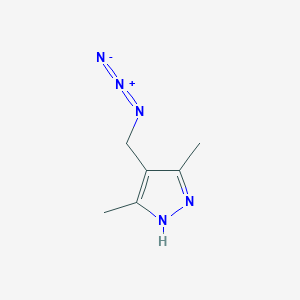

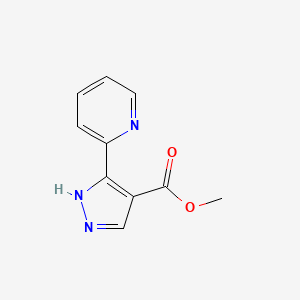

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.